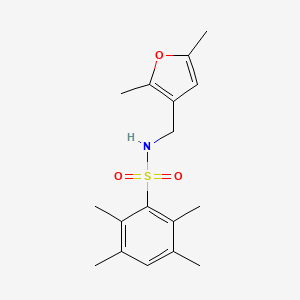

N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative featuring a tetramethyl-substituted benzene ring linked to a dimethylfuran-methyl group. This compound’s structural complexity arises from the juxtaposition of aromatic and heterocyclic moieties, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c1-10-7-11(2)14(5)17(13(10)4)22(19,20)18-9-16-8-12(3)21-15(16)6/h7-8,18H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJZKHJJYCBIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=C(OC(=C2)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:

Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

Sulfonamide Formation: The furan derivative is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the furan derivative to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding tetrahydrofuran derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The sulfonamide group is a common pharmacophore in drug design, and modifications to the furan ring can lead to compounds with improved pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The furan ring can also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, synthetic pathways, and spectroscopic properties.

Structural Analogs

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (2) :

A fluorinated benzoate ester with an azide substituent. Unlike the target sulfonamide, this compound lacks the dimethylfuran and tetramethylbenzene groups but shares aromatic substitution patterns. Its synthesis involves nucleophilic substitution (azide displacement) on methyl pentafluorobenzoate (1) using NaN₃ in acetone/water (70°C, 8 h, 90% yield) .- Key structural difference : Fluorine vs. methyl substituents; ester vs. sulfonamide functional groups.

- 4-Azido-2,3,5,6-tetrafluorobenzoic acid (3): Derived from hydrolysis of compound 2 under basic conditions. medicinal chemistry) .

Spectroscopic Properties

- 19F NMR :

Fluorinated analogs (e.g., compound 2) exhibit distinct 19F signals at δ -141.38 (m, 2F) and -151.60 (m, 2F), reflecting para-fluorine substituents . The target sulfonamide lacks fluorine atoms, necessitating reliance on 1H/13C NMR for characterization. - 13C NMR :

Compound 2 shows aromatic carbons at δ 160.46 (C=O) and 108.96 (C-j), whereas the sulfonamide’s tetramethylbenzene would display methyl carbons near δ 20–25 and aromatic carbons at δ 120–140 .

Research Findings and Limitations

- Electronic Applications : Fluorinated benzoates (e.g., compound 3) are used in organic electronics due to electron-withdrawing fluorine atoms . The sulfonamide’s tetramethyl groups may instead enhance solubility for pharmaceutical applications.

- Thermal Stability : Azide-containing compounds (e.g., compound 2) are thermally labile, whereas sulfonamides generally exhibit higher stability .

Critical Gap: No direct data on the target sulfonamide exists in the provided evidence. Comparisons are extrapolated from structurally distinct compounds, highlighting the need for targeted studies.

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2,3,5,6-tetramethylbenzenesulfonamide is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonamide group attached to a tetramethylbenzene moiety and a dimethylfuran substituent. Its chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H23N1O2S1

- Molecular Weight : 305.43 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing furan rings exhibit significant antimicrobial properties. The presence of the dimethylfuran moiety in this compound may enhance its interaction with microbial targets.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

These results suggest that this compound may have potential as an antimicrobial agent.

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

This reduction indicates a potential mechanism for the anti-inflammatory effects of the compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity related to inflammation and pain pathways.

- Antioxidant Activity : The furan ring can participate in redox reactions, potentially providing antioxidant effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against various bacterial strains demonstrated significant antimicrobial activity. The compound was tested against clinical isolates of E. coli and S. aureus with promising results showing inhibition at concentrations lower than traditional antibiotics.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using murine models of inflammation showed that administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.